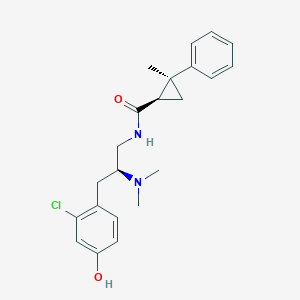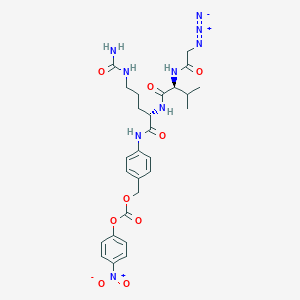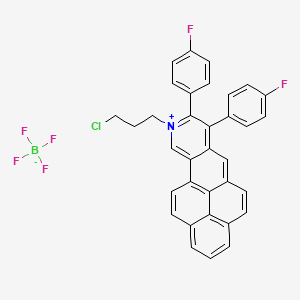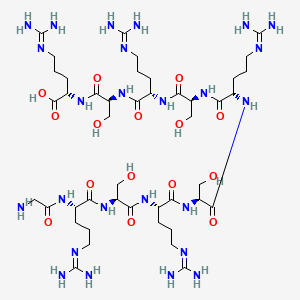
RS Domain derived peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RS Domain derived peptides are synthetic peptides that mimic the arginine-serine (RS) repeats found in SR proteins. These proteins are crucial for alternative splicing and phase separation in cells. The RS Domain derived peptides interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions, making them valuable tools for studying SR proteins and their functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: RS Domain derived peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as piperidine .
Industrial Production Methods: Industrial production of RS Domain derived peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity. The scalability of SPPS makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: RS Domain derived peptides primarily undergo interactions rather than traditional chemical reactions. These interactions include electrostatic interactions, cation-pi interactions, and hydrogen bonding. These interactions are crucial for the peptides’ ability to mimic the RS domains of SR proteins .
Common Reagents and Conditions: The synthesis of RS Domain derived peptides involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotecting agents (piperidine). The peptides are typically synthesized under mild conditions to prevent degradation and ensure high fidelity .
Major Products Formed: The primary product of these reactions is the RS Domain derived peptide itself. These peptides are designed to mimic the RS repeats found in SR proteins and are used to study protein-protein and protein-RNA interactions .
Applications De Recherche Scientifique
RS Domain derived peptides have a wide range of applications in scientific research:
Mécanisme D'action
RS Domain derived peptides exert their effects by mimicking the RS repeats of SR proteins. They interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions. These interactions facilitate the study of SR protein functions, including their role in alternative splicing and phase separation. The peptides help solubilize SR proteins, enabling structural and biochemical analyses that were previously challenging due to the low solubility of these proteins .
Comparaison Avec Des Composés Similaires
ER Domain derived peptides: Mimic the glutamic acid-arginine (ER) repeats found in certain proteins.
SR-like peptides: Mimic the serine-arginine (SR) repeats but may have different sequence compositions and interaction properties.
Propriétés
Formule moléculaire |
C44H85N25O15 |
|---|---|
Poids moléculaire |
1204.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H85N25O15/c45-16-30(74)61-21(6-1-11-56-40(46)47)31(75)66-26(17-70)35(79)62-22(7-2-12-57-41(48)49)32(76)67-27(18-71)36(80)63-23(8-3-13-58-42(50)51)33(77)68-28(19-72)37(81)64-24(9-4-14-59-43(52)53)34(78)69-29(20-73)38(82)65-25(39(83)84)10-5-15-60-44(54)55/h21-29,70-73H,1-20,45H2,(H,61,74)(H,62,79)(H,63,80)(H,64,81)(H,65,82)(H,66,75)(H,67,76)(H,68,77)(H,69,78)(H,83,84)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)(H4,52,53,59)(H4,54,55,60)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
FOTQHSNQMOGSDC-NVRHUXBUSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
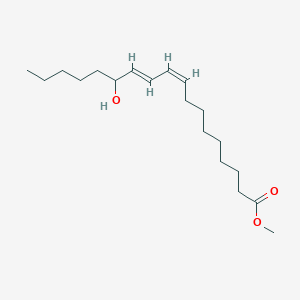
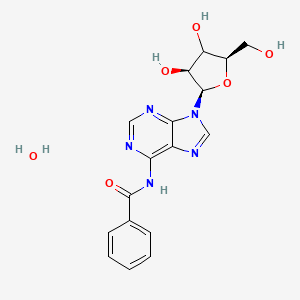
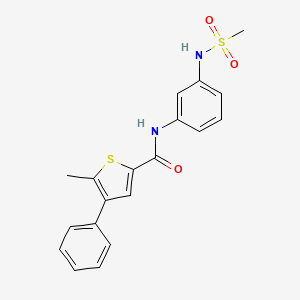
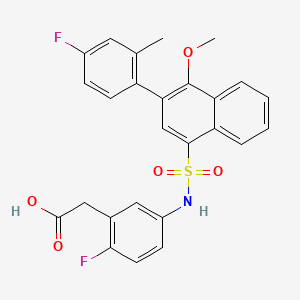
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
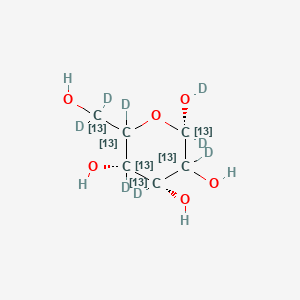
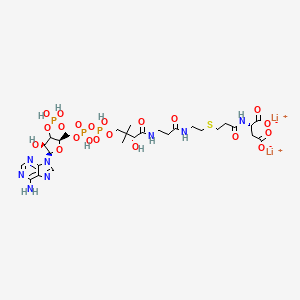
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)


